molecular formula C19H24O3 B5228671 1-[3-(4-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene

1-[3-(4-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene

Cat. No.: B5228671
M. Wt: 300.4 g/mol
InChI Key: GIUZBVPSDXRDDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(4-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene is an organic compound that belongs to the class of ethers It is characterized by the presence of an ethoxyphenoxy group attached to a propoxy chain, which is further connected to a dimethylbenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene typically involves the reaction of 4-ethoxyphenol with 1-bromo-3-chloropropane under basic conditions to form 1-(4-ethoxyphenoxy)-3-chloropropane. This intermediate is then reacted with 3,5-dimethylphenol in the presence of a base such as potassium carbonate to yield the final product. The reaction conditions generally include refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding phenolic or quinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding hydroxy derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or propoxy groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like DMF or THF.

Major Products Formed

    Oxidation: Phenolic or quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted ethers or phenols.

Scientific Research Applications

1-[3-(4-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[3-(4-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the ethoxyphenoxy and dimethylbenzene groups can influence its binding affinity and specificity towards these targets. The exact molecular pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

    1-[3-(4-methoxyphenoxy)propoxy]-3,5-dimethylbenzene: Similar structure with a methoxy group instead of an ethoxy group.

    1-[3-(4-phenoxy)propoxy]-3,5-dimethylbenzene: Lacks the ethoxy group, having a phenoxy group instead.

    1-[3-(4-ethoxyphenoxy)propoxy]-3-methylbenzene: Similar structure but with a single methyl group on the benzene ring.

Uniqueness

1-[3-(4-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene is unique due to the presence of both ethoxyphenoxy and dimethylbenzene groups, which can impart distinct chemical and physical properties.

Properties

IUPAC Name

1-[3-(4-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-4-20-17-6-8-18(9-7-17)21-10-5-11-22-19-13-15(2)12-16(3)14-19/h6-9,12-14H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUZBVPSDXRDDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCCOC2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.